Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in peptide synthesis and serves as an intermediate in the production of various pharmaceuticals and biochemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine involves multiple steps. One common method starts with O-[2-[tert-butoxycarbonyl]amino]ethyl]-L-tyrosine. This compound is reacted with 9-fluorenylmethyl-N-succinimidyl carbonate in the presence of sodium carbonate in tetrahydrofuran. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is acidified with hydrochloric acid, extracted with ethyl acetate, and purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under specific conditions.
Amidation Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Fmoc group is typically removed using piperidine in dimethylformamide (DMF), while the Boc group is removed using trifluoroacetic acid (TFA).
Amidation: Common reagents include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound .
Scientific Research Applications
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of peptide-based drugs and biochemical reagents.
Mechanism of Action
The mechanism of action of Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and peptide assembly .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-[2-(Boc-amino)ethoxy]-L-tyrosine
- Fmoc-4-[2-(Boc-amino)ethoxy]-L-tryptophan
- Fmoc-4-[2-(Boc-amino)ethoxy]-L-lysine
Uniqueness
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine is unique due to its specific combination of protecting groups and its role in the synthesis of peptides with phenylalanine residues. This compound offers distinct advantages in terms of stability and reactivity during peptide synthesis compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-16-17-38-21-14-12-20(13-15-21)18-27(28(34)35)33-30(37)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,32,36)(H,33,37)(H,34,35)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFZEDGXSYOUAW-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013883-02-7 |
Source
|
Record name | Fmoc-4-[2-(boc-amino)ethoxy]-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.